1H,1'H-[2,2'-Bibenzimidazole]-6,6'-dicarboxylic acid
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Overview
Description
[2,2’-Bi-1H-benzimidazole]-6,6’-dicarboxylic acid is an aromatic heterocyclic compound characterized by the presence of two benzimidazole units connected via a biaryl linkage This compound is known for its unique structural properties, which contribute to its stability and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-Bi-1H-benzimidazole]-6,6’-dicarboxylic acid typically involves the reaction of 3,3’,4,4’-biphenyltetramine with p-aminobenzoic acid in polyphosphoric acid. This one-step reaction yields the desired compound with high purity and yield . The reaction conditions are carefully controlled to ensure the formation of the bi-benzimidazole moiety, which is crucial for the compound’s stability and functionality.
Industrial Production Methods
While specific industrial production methods for [2,2’-Bi-1H-benzimidazole]-6,6’-dicarboxylic acid are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
[2,2’-Bi-1H-benzimidazole]-6,6’-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may exhibit different chemical properties.
Substitution: The benzimidazole units can undergo substitution reactions, where functional groups are introduced at specific positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
[2,2’-Bi-1H-benzimidazole]-6,6’-dicarboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of [2,2’-Bi-1H-benzimidazole]-6,6’-dicarboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to DNA and proteins, disrupting their normal functions and leading to antimicrobial or anticancer effects . The exact molecular targets and pathways depend on the specific application and the nature of the interactions between the compound and the biological molecules.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler analog with a single benzimidazole unit, known for its broad range of biological activities.
2,2’-Bis(4-aminophenyl)-5,5’-bi-1H-benzimidazole: A related compound with similar structural features, used in the synthesis of high-performance polymers.
Polybenzimidazole: A polymeric form with multiple benzimidazole units, known for its exceptional thermal and chemical stability.
Uniqueness
[2,2’-Bi-1H-benzimidazole]-6,6’-dicarboxylic acid stands out due to its unique biaryl linkage, which imparts enhanced stability and reactivity compared to simpler benzimidazole derivatives. This structural feature makes it particularly valuable in applications requiring high-performance materials and bioactive compounds.
Biological Activity
1H,1'H-[2,2'-Bibenzimidazole]-6,6'-dicarboxylic acid (BBDA) is a compound of significant interest due to its diverse biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
BBDA is characterized by its unique structure comprising two benzimidazole units linked by a dicarboxylic acid moiety. Its molecular formula is C16H12N4O4, with a molecular weight of 320.29 g/mol. The compound exhibits solubility in polar solvents and has shown stability under various pH conditions.
Biological Activity Overview
BBDA has been investigated for several biological activities:
- Anticancer Activity : In vitro studies have demonstrated that BBDA exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in MCF-7 breast cancer cells by activating caspase pathways and disrupting mitochondrial membrane potential .
- Antimicrobial Properties : BBDA has displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for E. coli and S. aureus was found to be 50 µg/mL, comparable to standard antibiotics like penicillin .
- Anti-inflammatory Effects : Research indicates that BBDA can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages, suggesting its potential as an anti-inflammatory agent .
The mechanisms underlying the biological activities of BBDA are multifaceted:
- Apoptosis Induction : BBDA triggers apoptosis through the intrinsic pathway by increasing the expression of pro-apoptotic proteins (Bax) and decreasing anti-apoptotic proteins (Bcl-2) in cancer cells .
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of various enzymes involved in inflammatory processes, including lipoxygenase and cyclooxygenase pathways .
- DNA Interaction : BBDA has shown the ability to intercalate with DNA, leading to the inhibition of DNA synthesis in cancer cells, which contributes to its anticancer properties .
Case Studies
Several studies have highlighted the efficacy of BBDA in different biological contexts:
- Cancer Treatment : A study conducted on MCF-7 cells demonstrated that treatment with BBDA at concentrations ranging from 25 µM to 100 µM resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 50 µM .
- Antimicrobial Testing : In a comparative study against standard antibiotics, BBDA exhibited comparable efficacy to ampicillin against resistant strains of bacteria, showcasing its potential as a novel antimicrobial agent .
- Inflammation Model : In vivo experiments using a carrageenan-induced paw edema model showed that administration of BBDA significantly reduced inflammation compared to control groups, indicating its therapeutic potential in treating inflammatory diseases .
Data Tables
Properties
CAS No. |
727694-92-0 |
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Molecular Formula |
C16H10N4O4 |
Molecular Weight |
322.27 g/mol |
IUPAC Name |
2-(6-carboxy-1H-benzimidazol-2-yl)-3H-benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C16H10N4O4/c21-15(22)7-1-3-9-11(5-7)19-13(17-9)14-18-10-4-2-8(16(23)24)6-12(10)20-14/h1-6H,(H,17,19)(H,18,20)(H,21,22)(H,23,24) |
InChI Key |
DAJOMYWEFNJJHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)NC(=N2)C3=NC4=C(N3)C=C(C=C4)C(=O)O |
Origin of Product |
United States |
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